molecular formula C20H20N2O3S B270649 6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4,8-dimethylquinolin-2(1H)-one

6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4,8-dimethylquinolin-2(1H)-one

Cat. No. B270649
M. Wt: 368.5 g/mol
InChI Key: ZPXDQWJUYKFDCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4,8-dimethylquinolin-2(1H)-one, also known as DIQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DIQ belongs to the class of quinoline-based compounds and has shown promising results in the treatment of various diseases.

Mechanism of Action

6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4,8-dimethylquinolin-2(1H)-one exerts its therapeutic effects by targeting multiple signaling pathways in cells. In cancer cells, this compound induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. In inflammation, this compound inhibits the NF-κB pathway and reduces the production of pro-inflammatory cytokines. In neurodegenerative disorders, this compound protects neurons by activating the Nrf2/ARE pathway and reducing oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and is well-tolerated in animal models. In addition, this compound has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. This compound has been shown to have a high tissue distribution, indicating that it can reach its target tissues effectively.

Advantages and Limitations for Lab Experiments

6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4,8-dimethylquinolin-2(1H)-one has several advantages for lab experiments, including its low toxicity, good pharmacokinetic properties, and high tissue distribution. However, this compound has some limitations, including its cost and the complexity of its synthesis method.

Future Directions

There are several future directions for research on 6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4,8-dimethylquinolin-2(1H)-one. One area of interest is the development of new synthetic methods that can simplify the synthesis process and reduce the cost of this compound. Another area of interest is the optimization of the pharmacokinetic properties of this compound to improve its efficacy in vivo. In addition, there is a need for further research on the mechanism of action of this compound to identify new targets for therapeutic intervention. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of this compound in humans.

Synthesis Methods

6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4,8-dimethylquinolin-2(1H)-one can be synthesized through a multistep reaction sequence that involves the condensation of 4,8-dimethyl-2-hydroxyquinoline and 3,4-dihydroisoquinoline-2-sulfonyl chloride in the presence of a base. The resulting intermediate is then treated with a reducing agent to obtain this compound in good yield and purity.

Scientific Research Applications

6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4,8-dimethylquinolin-2(1H)-one has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and improve cognitive function.

properties

Molecular Formula

C20H20N2O3S

Molecular Weight

368.5 g/mol

IUPAC Name

6-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-4,8-dimethyl-1H-quinolin-2-one

InChI

InChI=1S/C20H20N2O3S/c1-13-10-19(23)21-20-14(2)9-17(11-18(13)20)26(24,25)22-8-7-15-5-3-4-6-16(15)12-22/h3-6,9-11H,7-8,12H2,1-2H3,(H,21,23)

InChI Key

ZPXDQWJUYKFDCJ-UHFFFAOYSA-N

SMILES

CC1=CC(=O)NC2=C(C=C(C=C12)S(=O)(=O)N3CCC4=CC=CC=C4C3)C

Canonical SMILES

CC1=CC(=CC2=C1NC(=O)C=C2C)S(=O)(=O)N3CCC4=CC=CC=C4C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.